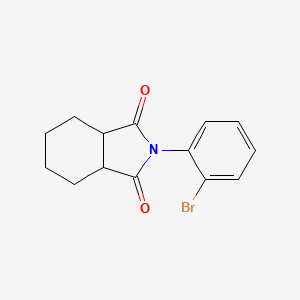
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BrPhI, is a chemical compound that has been used in scientific research to understand its mechanism of action and physiological effects. BrPhI is a cyclic imide that is structurally similar to thalidomide, a drug that was once used to treat morning sickness but was later discovered to cause birth defects. However, BrPhI has been found to have different properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of the enzyme TNF-α, which is involved in inflammation and immune response. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential medicinal properties, 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to have other biochemical and physiological effects. For example, it has been shown to interact with DNA and RNA, which could have implications for its use in materials science and nanotechnology. It has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. However, its low yield and potential toxicity are limitations that must be taken into account. Additionally, more research is needed to fully understand the mechanism of action and potential applications of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione.
Orientations Futures
There are several future directions for research on 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Another area of research is its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 2-bromobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ammonium acetate and acetic acid to form the cyclic imide structure of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been used in scientific research to study its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a building block for the synthesis of new drugs.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDXGXJDEVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

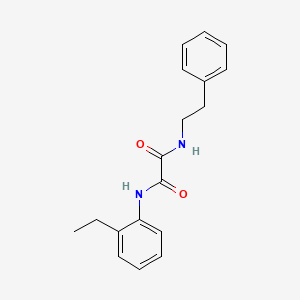
![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
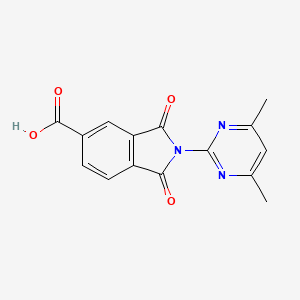
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)
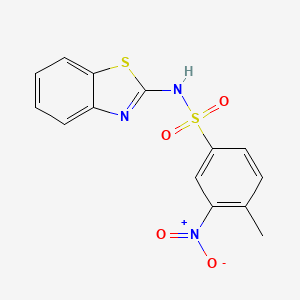
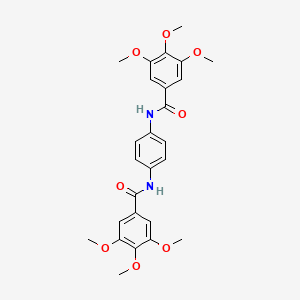
![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)
